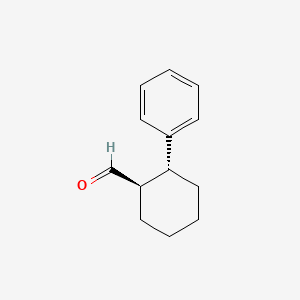![molecular formula C8H12SSi B14632110 Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane CAS No. 57562-74-0](/img/structure/B14632110.png)
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propynyl and ethynyl sulfanyl moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds, which are valuable in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane typically involves the reaction of trimethylsilylacetylene with a suitable sulfanyl reagent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where trimethylsilylacetylene reacts with a sulfanyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds and the synthesis of complex molecules.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes and the development of new therapeutic agents.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals, materials science, and as a precursor in the manufacture of advanced materials.
Mécanisme D'action
The mechanism by which Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane exerts its effects involves the formation of stable carbon-silicon bonds, which are crucial in various chemical transformations. The molecular targets and pathways involved include:
Catalytic Sites: The compound interacts with catalytic sites in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-silicon bonds.
Reaction Pathways: The presence of the trimethylsilyl group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the sulfanyl group, making it less versatile in certain chemical transformations.
Trimethylsilylpropynylsulfide: Contains a similar sulfanyl group but differs in the positioning of the ethynyl moiety.
Trimethylsilylpropyne: Another related compound with a simpler structure, often used in similar synthetic applications.
Uniqueness
Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane is unique due to the presence of both the trimethylsilyl and sulfanyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
57562-74-0 |
|---|---|
Formule moléculaire |
C8H12SSi |
Poids moléculaire |
168.33 g/mol |
Nom IUPAC |
trimethyl(2-prop-1-ynylsulfanylethynyl)silane |
InChI |
InChI=1S/C8H12SSi/c1-5-6-9-7-8-10(2,3)4/h1-4H3 |
Clé InChI |
ITSNCVMUQAUIMF-UHFFFAOYSA-N |
SMILES canonique |
CC#CSC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



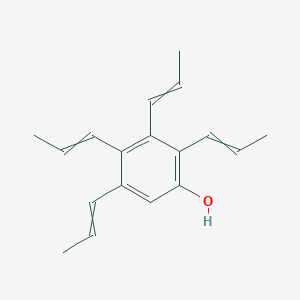
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
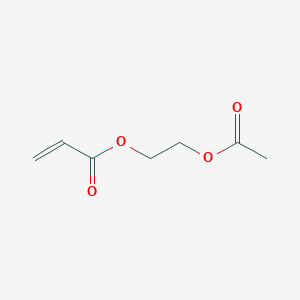


![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
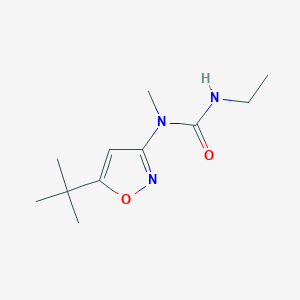
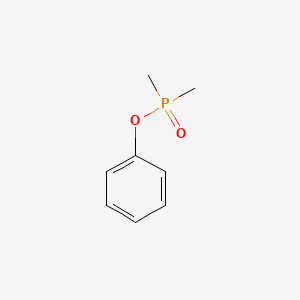
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)

![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
